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Compound of Interest

Compound Name: 2-(1-Chloroethyl)pyridine

Cat. No.: B078673 Get Quote

Comprehensive searches for experimental spectroscopic data (NMR, IR, and MS) for 2-(1-
Chloroethyl)pyridine have yielded no direct observational data for this specific compound

within publicly available chemical databases. The information presented herein is based on

data for the closely related and more readily documented isomer, 2-(chloromethyl)pyridine and

its hydrochloride salt, which can serve as a valuable proxy for understanding the spectroscopic

characteristics of chloro-substituted ethylpyridines.

While specific spectral data for 2-(1-Chloroethyl)pyridine is not available, this guide provides

a detailed analysis of the spectroscopic data for 2-(chloromethyl)pyridine hydrochloride, a

structurally similar compound. This information is intended to offer researchers, scientists, and

drug development professionals a foundational understanding of the expected spectral features

of chloroalkyl-substituted pyridines. The experimental protocols and data interpretation

provided can be adapted for the analysis of 2-(1-Chloroethyl)pyridine should it be

synthesized or become commercially available.

Spectroscopic Data Summary for Analogous
Compound: 2-(Chloromethyl)pyridine Hydrochloride
To provide a framework for the spectroscopic analysis of 2-(1-Chloroethyl)pyridine, the

following tables summarize the available data for 2-(chloromethyl)pyridine hydrochloride (CAS

RN: 6959-47-3).
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Table 1: ¹H NMR Spectroscopic Data for 2-
(Chloromethyl)pyridine Hydrochloride

Chemical Shift (ppm) Multiplicity Assignment

8.821 d H-6

8.525 d H-4

8.152 t H-5

7.994 t H-3

5.245 s -CH₂Cl

Note: Data recorded in CDCl₃ at 90 MHz. The assignments are based on typical chemical shifts

for pyridine derivatives.

Table 2: Mass Spectrometry Data for 2-
(Chloromethyl)pyridine Hydrochloride

m/z Relative Intensity (%) Proposed Fragment

127 100.0
[M]⁺ (Molecular Ion of free

base)

92 58.2 [M-Cl]⁺

65 35.1 [C₅H₅]⁺

129 32.7 [M+2]⁺ (³⁷Cl isotope peak)

78 20.0 [C₅H₄N]⁺

Note: Electron Ionization (EI) mass spectrometry data.

Table 3: Infrared (IR) Spectroscopy Data for 2-
(Chloromethyl)pyridine Hydrochloride
Specific peak assignments for the full IR spectrum are not readily available in a tabulated

format in the searched literature. However, characteristic absorption bands for similar pyridine
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derivatives would be expected in the following regions:

~3100-3000 cm⁻¹: C-H stretching (aromatic)

~1600-1450 cm⁻¹: C=C and C=N stretching (pyridine ring)

~1200-1000 cm⁻¹: C-H in-plane bending

~800-700 cm⁻¹: C-H out-of-plane bending

~750-650 cm⁻¹: C-Cl stretching

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data for 2-

(chloromethyl)pyridine hydrochloride are not explicitly provided in a single source. However,

based on standard laboratory practices, the following generalized protocols can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A ¹H NMR spectrum of 2-(chloromethyl)pyridine hydrochloride would typically be acquired by

dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃,

D₂O, or DMSO-d₆) in a 5 mm NMR tube. The spectrum would be recorded on a spectrometer

operating at a frequency of 90 MHz or higher. Chemical shifts are reported in parts per million

(ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, often via a direct insertion probe or

following separation by gas chromatography (GC). The molecules are then ionized by a beam

of electrons, and the resulting charged fragments are separated by their mass-to-charge ratio

(m/z).

Infrared (IR) Spectroscopy
IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid

sample like 2-(chloromethyl)pyridine hydrochloride, the potassium bromide (KBr) disc method
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is common. A small amount of the sample is ground with dry KBr powder and pressed into a

thin, transparent disc, which is then placed in the spectrometer's sample holder.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-(1-Chloroethyl)pyridine.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Data
The interpretation of spectroscopic data involves a logical progression from identifying key

features to elucidating the chemical structure.
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The logical relationship between different spectroscopic techniques in chemical structure
elucidation.

To cite this document: BenchChem. [Spectroscopic Data for 2-(1-Chloroethyl)pyridine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078673#spectroscopic-data-for-2-1-chloroethyl-
pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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